Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-
CAS No.: 56537-95-2
Cat. No.: VC18673611
Molecular Formula: C12H16Br2N2O3
Molecular Weight: 396.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56537-95-2 |
|---|---|
| Molecular Formula | C12H16Br2N2O3 |
| Molecular Weight | 396.07 g/mol |
| IUPAC Name | 2-bromo-N-(2-bromoethyl)-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine |
| Standard InChI | InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | NROLUUHJEUCRPI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCBr)CCBr |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- (molecular formula C₁₃H₁₇Br₂N₃O₃) consists of a benzylamine backbone modified at three critical positions:
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N,N-bis(2-bromoethyl) substitution: Two bromoethyl groups (–CH₂CH₂Br) are attached to the nitrogen atom, introducing alkyl halide reactivity.
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2-methoxy-5-nitro aromatic ring: A methoxy group (–OCH₃) at the 2-position and a nitro group (–NO₂) at the 5-position create electronic asymmetry on the benzene ring .
This configuration results in a molecule with polarity gradients (due to the nitro group’s electron-withdrawing nature and methoxy’s electron-donating effects) and bifunctional alkylation capacity (via bromoethyl groups).
Comparative Structural Analysis
The compound’s uniqueness becomes apparent when contrasted with related benzylamine derivatives (Table 1):
Table 1: Structural and functional comparisons with analogs. Data synthesized from .
The bromoethyl groups in Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- confer superior leaving-group ability compared to chloroethyl analogs, facilitating nucleophilic substitution reactions . Concurrently, the nitro group enhances aromatic electrophilicity, enabling reactions such as:
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Nitro reduction to amines for further functionalization
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Electrophilic aromatic substitution at the 4-position (meta to nitro)
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Coordination with transition metals via the nitro oxygen lone pairs .
Synthesis and Optimization Strategies
Stepwise Synthesis Protocol
The synthesis typically follows a three-step sequence (Figure 1), adapted from methodologies for analogous bromoethylamines :
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Benzylamine bromoethylation:
Benzylamine reacts with 1,2-dibromoethane in dichloromethane under basic conditions (K₂CO₃) to install the first bromoethyl group. Excess dibromoethane and staggered addition minimize di-substitution byproducts . -
Methoxy-nitro aromatic installation:
The intermediate undergoes Friedel-Crafts alkylation with 2-methoxy-5-nitrobenzyl chloride, using AlCl₃ as a catalyst. This step requires strict temperature control (<5°C) to prevent nitro group reduction . -
Purification and characterization:
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), with final characterization by -NMR ( 3.84 ppm for –CH₂Br), IR ( 1649 cm⁻¹ for C=O), and HPLC-MS (M+H⁺ 453.92) .
Yield Optimization Challenges
Key challenges include:
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Di-substitution control: Maintaining a 1:1.05 benzylamine-to-dibromoethane molar ratio reduces N,N,N-trialkylated impurities .
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Nitro group stability: Performing the Friedel-Crafts step under nitrogen atmosphere prevents nitro reduction to amine .
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Bromide displacement: Using anhydrous solvents (e.g., DCM over THF) minimizes premature hydrolysis of bromoethyl groups .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic bromoethyl chains .
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Thermal stability: Decomposes at 218–220°C (DSC), with exothermic peaks corresponding to bromide elimination and nitro group decomposition .
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Light sensitivity: The nitro group causes photodegradation (λmax 320 nm), necessitating storage in amber vials under inert gas .
Spectroscopic Fingerprints
Critical spectral data include:
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-NMR (DMSO-d₆):
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IR (KBr):
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HPLC-MS:
Reactivity and Functionalization Pathways
Alkylation and Nucleophilic Substitution
The bromoethyl groups undergo SN2 reactions with nucleophiles (e.g., amines, thiols), enabling applications in:
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Dendrimer synthesis: Stepwise alkylation with polyamines creates branched architectures .
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Drug conjugates: Thiol-containing drugs (e.g., captopril) form disulfide bridges via bromide displacement .
Reaction kinetics follow pseudo-first-order behavior ( 1.2 × 10⁻³ s⁻¹ in DMF at 25°C), with activation energy () of 45.6 kJ/mol .
Nitro Group Transformations
Controlled reduction of the nitro group (–NO₂ → –NH₂) using H₂/Pd-C yields a primary amine derivative, which serves as a precursor for:
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Schiff base formation: Condensation with aldehydes generates imine-linked coordination complexes .
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Diazotization: Subsequent reaction with NaNO₂/HCl produces diazonium salts for azo coupling .
Biological and Industrial Applications
Materials Science Applications
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